2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole
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Description
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole is a useful research compound. Its molecular formula is C20H20N4S2 and its molecular weight is 380.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other functions in the body.
Mode of Action
Similar compounds have been found to interact with their targets (dopamine and serotonin receptors) by binding to them and inhibiting their activity . This results in changes in the neurotransmitter levels in the brain, which can affect various physiological processes.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties and structure of a compound that would make it a likely orally active drug in humans.
Result of Action
Similar compounds have shown antibacterial activity . One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus .
Biochemical Analysis
Biochemical Properties
It is known that benzothiazole derivatives exhibit various biological activities such as oxidosqualene cyclase inhibitors . They interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
Benzothiazole derivatives are known to have significant impacts on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzothiazole derivatives are known to interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Benzothiazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Benzothiazole derivatives can have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4S2/c1-13-11-14(2)18-16(12-13)22-20(26-18)24-9-7-23(8-10-24)19-21-15-5-3-4-6-17(15)25-19/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVMAUSICLSMCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C4=NC5=CC=CC=C5S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.